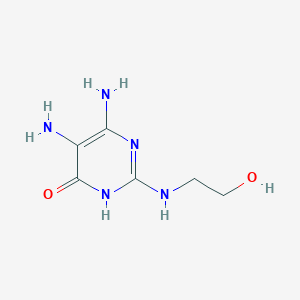

5,6-Diamino-2-((2-hydroxyethyl)amino)pyrimidin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,6-Diamino-2-((2-hydroxyethyl)amino)pyrimidin-4(1H)-one is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine. They are important in various biological processes and are found in nucleotides, which are the building blocks of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-2-((2-hydroxyethyl)amino)pyrimidin-4(1H)-one typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.

Reduction: Reduction reactions could lead to the formation of reduced forms of the compound.

Substitution: The amino and hydroxyethyl groups may participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various alkylated or acylated compounds.

Scientific Research Applications

Chemistry

In chemistry, 5,6-Diamino-2-((2-hydroxyethyl)amino)pyrimidin-4(1H)-one could be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biology, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, derivatives of pyrimidine compounds are often explored for their therapeutic potential, including antiviral, anticancer, and antimicrobial activities.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5,6-Diamino-2-((2-hydroxyethyl)amino)pyrimidin-4(1H)-one would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, interfering with nucleic acid synthesis, or modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Cytosine: A pyrimidine base found in DNA and RNA.

Thymine: Another pyrimidine base found in DNA.

Uracil: A pyrimidine base found in RNA.

Uniqueness

5,6-Diamino-2-((2-hydroxyethyl)amino)pyrimidin-4(1H)-one is unique due to its specific functional groups, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.

Biological Activity

5,6-Diamino-2-((2-hydroxyethyl)amino)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other biologically active pyrimidines, which have been studied for their roles in anti-inflammatory, anticancer, and neuroprotective applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes two amino groups and a hydroxyethyl substituent that may influence its solubility and reactivity.

1. Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures inhibit the proliferation of HepG2 (liver cancer) and HeLa (cervical cancer) cells with IC50 values indicating substantial efficacy.

| Compound | Cell Line | IC50 (μM) | Growth Inhibition (%) |

|---|---|---|---|

| This compound | HepG2 | 26 | 54.25 |

| This compound | HeLa | 38 | 38.44 |

These results suggest that the compound has a selective toxicity towards cancer cells while sparing normal fibroblasts, which exhibited a growth percentage of 80.06% under similar conditions .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it effectively inhibits COX-2 activity, a key enzyme in the inflammatory pathway. The IC50 values for COX-2 inhibition were reported to be comparable to established anti-inflammatory drugs like celecoxib.

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| This compound | COX-2 | 0.04 ± 0.02 |

| Celecoxib | COX-2 | 0.04 ± 0.01 |

This strong inhibition suggests potential use in treating inflammatory diseases .

3. Neuroprotective Potential

Preliminary studies have indicated that derivatives of this compound may exhibit neuroprotective effects through inhibition of GABA transaminase (GABA-AT), which is implicated in the pathophysiology of epilepsy and other neurological disorders . This mechanism could contribute to anticonvulsant activity.

Case Studies

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer properties of various pyrimidine derivatives, researchers found that modifications at the N1 position significantly altered biological activity. The presence of hydroxyethyl moieties was associated with enhanced antiproliferative effects against liver cancer cells.

Case Study 2: Inflammation Models

In vivo models using carrageenan-induced paw edema demonstrated that compounds similar to this compound exhibited significant reductions in inflammation compared to controls, suggesting clinical relevance for inflammatory conditions.

Properties

CAS No. |

61693-26-3 |

|---|---|

Molecular Formula |

C6H11N5O2 |

Molecular Weight |

185.18 g/mol |

IUPAC Name |

4,5-diamino-2-(2-hydroxyethylamino)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C6H11N5O2/c7-3-4(8)10-6(9-1-2-12)11-5(3)13/h12H,1-2,7H2,(H4,8,9,10,11,13) |

InChI Key |

CGOLKWMKEIKVFM-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)NC1=NC(=C(C(=O)N1)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.